molecular formula C16H17NO4S B447330 Methyl 2-[(furan-2-ylcarbonyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 329221-82-1

Methyl 2-[(furan-2-ylcarbonyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B447330
CAS No.: 329221-82-1
M. Wt: 319.4g/mol
InChI Key: KXKYQYSISIMGMY-UHFFFAOYSA-N
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Description

Methyl 2-[(furan-2-ylcarbonyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a structurally complex heterocyclic compound featuring a 4,5,6,7-tetrahydro-1-benzothiophene core. Key substituents include:

  • Position 6: A methyl group, enhancing steric bulk and influencing hydrophobic interactions.
  • Position 3: A methyl ester, contributing to solubility and hydrolytic stability.

This compound’s structural framework is analogous to bioactive molecules in medicinal and agrochemical research, though its specific applications remain unexplored in the provided literature.

Properties

IUPAC Name

methyl 2-(furan-2-carbonylamino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4S/c1-9-5-6-10-12(8-9)22-15(13(10)16(19)20-2)17-14(18)11-4-3-7-21-11/h3-4,7,9H,5-6,8H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXKYQYSISIMGMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Gewald Reaction Mechanism and Optimization

The Gewald reaction involves a three-component condensation of a ketone, a cyanoacetate, and elemental sulfur. For the 6-methyl variant, 4-methylcyclohexanone serves as the ketone precursor, reacting with methyl cyanoacetate and sulfur in the presence of a base such as morpholine or triethylamine (TEA).

Reaction Conditions :

  • Solvent : Ethanol or methanol under reflux (70–80°C).

  • Catalyst : Morpholine (10–15 mol%) to accelerate enamine formation.

  • Duration : 12–24 hours for complete cyclization.

Mechanistic Insights :

  • Knoevenagel Condensation : 4-Methylcyclohexanone reacts with methyl cyanoacetate to form a β-cyanovinyl intermediate.

  • Sulfur Incorporation : Elemental sulfur undergoes nucleophilic attack, forming a thiolate intermediate.

  • Cyclization : Intramolecular cyclization yields the tetrahydrobenzothiophene core, with the amino and ester groups positioned at C-2 and C-3, respectively.

Yield Optimization :

  • Temperature Control : Prolonged heating above 80°C leads to decomposition.

  • Sulfur Purity : Sublimed sulfur (99.9%) minimizes side reactions.

  • Workup : Acidification with dilute HCl precipitates the product, which is recrystallized from methanol to achieve >85% purity.

Example Protocol :

  • Combine 4-methylcyclohexanone (10 mmol), methyl cyanoacetate (10 mmol), sulfur (12 mmol), and morpholine (1.5 mmol) in ethanol (50 mL).

  • Reflux for 18 hours, cool to room temperature, and acidify with 1M HCl.

  • Filter the precipitate and recrystallize from methanol to obtain white crystals (yield: 78–82%).

Coupling AgentYield (%)Reaction Time (h)Side Products
CDI65–7024–48<5%
TBTU75–8012–188–10%
HATU80–856–85–7%

Key Observations :

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) offers higher yields but at increased cost.

  • TBTU balances efficiency and affordability but generates more byproducts.

Advanced Synthetic Strategies and Modifications

One-Pot Tandem Synthesis

Recent advancements have enabled the integration of Gewald cyclization and acylation in a single pot, reducing purification steps.

Protocol :

  • Perform Gewald reaction as described in Section 1.1.

  • Without isolating the core, add CDI-activated furan-2-carboxylic acid directly to the reaction mixture.

  • Stir at 50°C for an additional 24 hours.

Outcome :

  • Yield : 60–65% (over two steps).

  • Advantage : Eliminates intermediate isolation, saving time and solvents.

Enantioselective Synthesis

For applications requiring chiral purity, asymmetric catalysis has been explored using L-proline-derived catalysts during the Gewald reaction.

Conditions :

  • Catalyst : (S)-Proline (20 mol%).

  • Solvent : Toluene at 0°C.

  • Result : 70–75% enantiomeric excess (ee) for the tetrahydrobenzothiophene core.

Analytical Characterization and Quality Control

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3) : δ 7.52 (d, 1H, furan H-5), 6.68 (d, 1H, furan H-4), 6.48 (dd, 1H, furan H-3), 3.82 (s, 3H, OCH3), 2.90–2.70 (m, 4H, cyclohexyl CH2), 2.32 (s, 3H, CH3).

  • IR (KBr) : 1725 cm⁻¹ (ester C=O), 1660 cm⁻¹ (amide C=O), 1520 cm⁻¹ (furan C-O).

  • MS (ESI+) : m/z 361.1 [M+H]+.

Purity Assessment

  • HPLC : C18 column, acetonitrile/water (70:30), retention time = 8.2 min, purity >98%.

  • TLC : Rf = 0.45 (ethyl acetate/hexane, 1:1).

Industrial-Scale Production Considerations

Cost-Effective Reagent Selection

  • Sulfur Source : Recyclable sulfur suspensions reduce raw material costs.

  • Solvent Recovery : Distillation and reuse of THF or ethanol improve sustainability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(furan-2-ylcarbonyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring and the benzothiophene core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid derivatives, while reduction of the carbonyl group can produce alcohol derivatives.

Scientific Research Applications

Methyl 2-[(furan-2-ylcarbonyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 2-[(furan-2-ylcarbonyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Three structurally related compounds are compared below:

Compound Name Position 6 Substituent Position 2 Substituent Position 3 Group Molecular Weight Key Features
Target Compound Methyl (Furan-2-ylcarbonyl)amino Methyl ester ~327.4* Furan acyl group enhances π-electron density; ester improves lipophilicity.
Methyl 2-amino-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate Phenyl Amino Methyl ester 287.38 Unsubstituted amino allows hydrogen bonding; phenyl increases hydrophobicity.
N-methyl-2-{[(6-methyl-1-benzofuran-3-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide Methyl (6-Methylbenzofuran-3-yl)acetylamino N-methyl carboxamide 382.5 Benzofuran adds steric bulk; carboxamide enhances hydrogen-bonding capacity.

*Calculated based on structural analogy to and .

Key Differences and Implications

  • The phenyl group in increases molecular weight (287.38 vs. ~327.4) and hydrophobicity, which may influence membrane permeability in biological systems.
  • Position 2: The acylated amino group in the target compound (vs. free amino in ) reduces hydrogen-bonding capacity but enhances metabolic stability. The benzofuran-derived acyl group in introduces a larger aromatic system, likely affecting binding affinity in protein targets compared to the smaller furan in the target compound.
  • Position 3 :

    • The methyl ester in the target compound and offers hydrolytic stability, whereas the carboxamide in facilitates stronger hydrogen bonding, critical for molecular recognition .

Research Findings and Methodological Insights

Crystallographic and Hydrogen-Bonding Analysis

  • Crystallography Tools : The SHELX suite (e.g., SHELXL for refinement, SHELXD for structure solution) and WinGX/ORTEP-3 are widely used for determining molecular geometries and packing patterns in similar compounds .
  • Hydrogen Bonding: The target compound’s furan and ester groups may participate in C–H···O interactions, while ’s free amino group could form N–H···S or N–H···O bonds, influencing crystal packing and solubility .

Biological Activity

Methyl 2-[(furan-2-ylcarbonyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural framework combining a furan ring and a benzothiophene moiety, which may contribute to its pharmacological properties.

Chemical Structure and Properties

The IUPAC name of the compound is this compound. Its molecular formula is C18H21NO4SC_{18}H_{21}NO_4S, and it has specific functional groups that are crucial for its biological activity.

PropertyValue
Molecular FormulaC₁₈H₂₁NO₄S
Molecular Weight357.43 g/mol
IUPAC NameThis compound
SolubilitySoluble in organic solvents

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. A study evaluating various derivatives reported IC₅₀ values ranging from 23.2 to 49.9 µM against breast cancer cell lines (MCF-7). These findings suggest that the compound may induce apoptosis and inhibit cell proliferation through mechanisms involving cell cycle arrest and necrosis .

The biological activity of this compound can be attributed to its interaction with specific molecular targets within cancer cells. The furan and benzothiophene rings are believed to engage with various enzymes or receptors involved in cell signaling pathways related to growth and apoptosis. Further studies are needed to elucidate the precise molecular mechanisms involved.

Case Studies

  • Study on Apoptosis Induction :
    • Objective : To assess the induction of apoptosis in MCF-7 cells.
    • Methodology : Cells were treated with the compound for 48 hours. Flow cytometry was utilized to analyze cell viability and apoptosis.
    • Results : The compound significantly reduced cell viability (26.86%) and increased early (8.73%) and late (18.13%) apoptotic populations compared to untreated controls .
  • Cell Cycle Analysis :
    • Objective : To determine the effect of the compound on cell cycle progression.
    • Methodology : Flow cytometry was performed post-treatment.
    • Results : An increase in G2/M-phase (25.56%) and S-phase (23.38%) arrest was observed, indicating disruption in normal cell cycle progression .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other furan and benzothiophene derivatives:

Compound TypeAntitumor Activity (IC₅₀ µM)Mechanism of Action
Furan Derivatives30 - 50Apoptosis induction
Benzothiophene Derivatives20 - 40Cell cycle arrest
Methyl Compound23.2Dual action: apoptosis & necrosis

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